molecular formula C6H11NO B11924275 4-Azaspiro[2.4]heptan-7-ol

4-Azaspiro[2.4]heptan-7-ol

Cat. No.: B11924275
M. Wt: 113.16 g/mol
InChI Key: LMDVLNHRTIBTGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptan-7-ol is a chemical compound with the molecular formula C6H11NO. It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azaspiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the spirocyclic intermediate, which is then reduced to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 4-Azaspiro[2.4]heptan-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Azaspiro[2.4]heptan-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.4]heptan-7-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Uniqueness: 4-Azaspiro[2.4]heptan-7-ol stands out due to its specific ring size and the presence of a nitrogen atom within the spirocyclic structure. This unique configuration imparts distinct reactivity and interaction profiles, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

4-azaspiro[2.4]heptan-7-ol

InChI

InChI=1S/C6H11NO/c8-5-1-4-7-6(5)2-3-6/h5,7-8H,1-4H2

InChI Key

LMDVLNHRTIBTGT-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(C1O)CC2

Origin of Product

United States

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